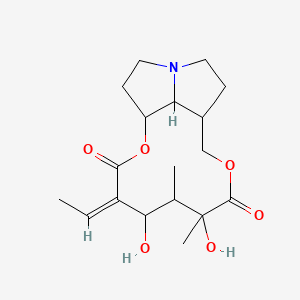

Hygrophylline

Description

Historical Perspectives and Early Research Trajectories

The study of pyrrolizidine (B1209537) alkaloids, often referred to as "Senecio alkaloids" due to their prevalence in the Senecio genus, has a long history. jcsp.org.pk Early research was often driven by instances of livestock poisoning caused by the consumption of PA-containing plants. researchgate.net The isolation and structural elucidation of these compounds became a significant focus for organic chemists.

A notable contribution to the understanding of Hygrophylline came from South African research. A 1965 Ph.D. thesis by F. D. Schlosser at the University of Natal focused specifically on the structure of this compound and related biosynthetic studies. journals.co.za This early work laid the groundwork for future investigations into this particular alkaloid. Further research in South Africa also identified hygrophyllinecic acid as one of the necic acids isolated in the region. dokumen.pub The development of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy proved crucial in determining the complex structures of these alkaloids, including this compound. rsc.orgdokumen.pub

Significance of this compound within Natural Product Chemistry Research

Natural products have historically been a vital source of new medicines and chemical probes for understanding biological processes. nih.govmdpi.comscirp.org Alkaloids, in particular, are a structurally diverse group of compounds with a wide range of potent biological activities. florajournal.com Within this context, this compound is significant for several reasons.

Firstly, its complex structure presents a challenge and an opportunity for synthetic and analytical chemists. The elucidation of its stereochemistry and the development of methods for its synthesis contribute to the broader field of organic chemistry. smolecule.com Secondly, as a pyrrolizidine alkaloid, this compound is a valuable tool for studying the structure-activity relationships within this class of compounds. smolecule.com Many PAs are known for their hepatotoxicity (liver damage), which arises from their metabolic activation in the liver to reactive pyrrolic metabolites. who.int However, some research suggests that this compound may be less toxic than other PAs. smolecule.comwho.int Understanding the structural features that differentiate the toxicity of various PAs is a key area of research. who.int

The study of natural products involves the crucial steps of isolation and structure elucidation. researchgate.netd-nb.info Researchers have employed various chromatographic and spectroscopic techniques to isolate and characterize this compound from plant sources. jcsp.org.pkd-nb.info

Current Research Landscape and Emerging Trends in this compound Studies

Contemporary research on this compound continues to explore its chemical and biological properties. Modern analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are being used for more precise quantification and identification of this compound in plant extracts. who.int There is also ongoing interest in the biosynthesis of PAs, including the genetic and enzymatic pathways involved in their production in plants. researchgate.net

A significant trend in recent natural product research is the use of computational methods, such as Density Functional Theory (DFT), to investigate the geometrical and electronic properties of molecules. tandfonline.comresearchgate.net These theoretical studies can provide insights into the intramolecular interactions and reactivity of compounds like this compound, complementing experimental data.

Furthermore, there is a growing interest in the potential pharmacological applications of less toxic PAs. smolecule.com While many PAs are too toxic for therapeutic use, the unique biological activities of compounds like this compound, such as potential antimicrobial effects, are being explored. smolecule.com This research is part of a broader effort to find new lead compounds from natural sources for drug development. nih.govflorajournal.com

Table 2: Investigated Biological Activities of this compound

| Biological Activity | Finding | Reference |

|---|---|---|

| Toxicity | Generally considered less toxic than other pyrrolizidine alkaloids, though some cytotoxic effects have been observed in specific cell lines. smolecule.comwho.int | smolecule.comwho.int |

| Antimicrobial Effects | Studies have indicated potential antimicrobial properties. smolecule.com | smolecule.com |

| Hepatoprotective Properties | Some research suggests it may have protective effects on liver tissue. smolecule.com | smolecule.com |

Properties

CAS No. |

3573-82-8 |

|---|---|

Molecular Formula |

C18H27NO6 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

(1R,4Z,5R,6R,7R,11S,17R)-4-ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |

InChI |

InChI=1S/C18H27NO6/c1-4-12-15(20)10(2)18(3,23)17(22)24-9-11-5-7-19-8-6-13(14(11)19)25-16(12)21/h4,10-11,13-15,20,23H,5-9H2,1-3H3/b12-4-/t10-,11-,13-,14-,15-,18-/m1/s1 |

InChI Key |

FAFYHPIEFKLDSP-BBHGGYQYSA-N |

Isomeric SMILES |

C/C=C\1/C(C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C)O |

Canonical SMILES |

CC=C1C(C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C)O |

Origin of Product |

United States |

Biosynthesis and Chemoecology of Hygrophylline

Elucidation of Hygrophylline Biosynthetic Pathways

The biosynthesis of this compound, a member of the pyrrolizidine (B1209537) alkaloid (PA) class, is understood through the general pathway established for these compounds. PAs are characterized by a core necine base structure, which is esterified with one or more necic acids. core.ac.ukuni-bonn.de this compound itself is a macrocyclic diester alkaloid. inchem.org

The journey to synthesize the necine base of this compound begins with common amino acids. The established pathway involves the conversion of L-ornithine or L-arginine into putrescine. core.ac.uk Two molecules of putrescine are then utilized to form homospermidine, which is recognized as the first committed intermediate specific to the PA biosynthetic pathway. core.ac.ukresearchgate.net From homospermidine, a series of reactions leads to the formation of the characteristic bicyclic necine base core.

The final structure of this compound is achieved through the esterification of this necine base with specific necic acids. core.ac.uk While the general precursors for the necine base are well-documented, the specific necic acid moieties that form the macrocyclic diester structure of this compound are less detailed in the available literature.

Table 1: Key Precursors in the Biosynthesis of the this compound Necine Base

| Precursor/Intermediate | Role |

|---|---|

| L-Arginine / L-Ornithine | Initial amino acid precursors. core.ac.uk |

| Putrescine | Formed from the decarboxylation of ornithine; a primary building block. core.ac.uk |

| Homospermidine | The first pathway-specific intermediate, formed from two putrescine units. researchgate.net |

The conversion of precursors into the final this compound molecule is mediated by a series of specific enzymatic reactions. A key enzyme in the general PA pathway is homospermidine synthase, which catalyzes the formation of homospermidine from putrescine. dntb.gov.ua Subsequent steps to form the necine base involve oxidations and intramolecular condensations, likely catalyzed by oxidases and dehydrogenases. core.ac.uknih.gov

The final and crucial steps involve the esterification of the necine base with necic acids. This process is catalyzed by specific transferase enzymes that create the ester linkages. In the case of this compound, these enzymes facilitate a double esterification to form the macrocyclic ring. While the classes of enzymes are known, the specific enzymes responsible for assembling this compound have not been fully isolated and characterized. The study of biocatalysis, using enzymes to perform chemical transformations under mild conditions, is a growing field that provides models for understanding such complex biosynthetic steps. scirp.orgnih.govfrontiersin.org Enzyme-catalyzed synthesis offers high selectivity and efficiency, mirroring the processes found in nature. mdpi.comnih.gov

In plants and fungi, the genes responsible for the biosynthesis of secondary metabolites are often physically clustered together in the genome. nih.govnih.gov These biosynthetic gene clusters (BGCs) allow for the coordinated regulation and expression of all the enzymes required to produce a specific compound. nih.gov

For pyrrolizidine alkaloids, it is presumed that the genes encoding enzymes like homospermidine synthase and the various oxidases, dehydrogenases, and transferases are located in such a cluster. dntb.gov.ua Studies on other fungal metabolites, such as aspernidine A and fumonisins, have successfully identified the complete gene clusters, often containing a core gene like a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS), along with tailoring enzyme genes. nih.govnih.gov While the genetic basis for PA synthesis is an active area of research, the specific gene cluster responsible for this compound production has not been explicitly delineated in published research.

Enzymatic Catalysis and Biotransformation Studies in this compound Synthesis

Natural Occurrence and Ecological Context

This compound is a naturally occurring alkaloid primarily isolated from plant species. smolecule.com Research has documented its presence in various plants, notably within the Senecio genus (family Asteraceae) and the Hygrophila genus. smolecule.comchemfaces.com The primary method for obtaining this compound involves extraction from these plant sources using solvents, followed by purification techniques such as chromatography. smolecule.com

While the outline includes fungi as a potential source, and methods for the isolation and purification of fungal species are well-established npdn.orgmnhn.frresearchgate.net, there is no evidence in the surveyed scientific literature to suggest that fungi naturally produce this compound. Research on the plant Hygrophila polysperma has involved the isolation of contaminating fungi during tissue culture, but this was in the context of preventing pollution of the plant culture, not as a source of the alkaloid itself. mdpi.comnih.gov The vast majority of known PAs are produced by flowering plants, particularly in the families Boraginaceae, Asteraceae, and Leguminosae. uni-bonn.de

Table 2: Documented Natural Sources of this compound

| Source Genus | Family | Notes |

|---|---|---|

| Senecio | Asteraceae | Isolated from species such as Senecio scandens and Senecio pleistocephalus. core.ac.ukchemfaces.com |

The production of this compound and other pyrrolizidine alkaloids is not a metabolic accident but a key evolutionary strategy. These compounds serve as potent chemical defenses for the plant against herbivory. researchgate.net The presence of these alkaloids deters feeding by a wide range of generalist herbivores.

The structural diversity observed in PAs, even within a single plant, is thought to be an advanced defense mechanism. researchgate.net By producing a complex mixture of related alkaloids, plants may prevent herbivores from easily developing metabolic resistance to a single defensive compound. This chemical complexity represents an ongoing evolutionary arms race between the plant and the organisms that consume it. The distribution of alkaloids can also vary significantly within different parts of the same plant, with higher concentrations often found in the most vulnerable or valuable tissues, such as seeds and young leaves. core.ac.uk The presence of different alkaloid profiles in related plant species, such as the varied compositions within the Senecio genus, points to a dynamic evolutionary history of these biosynthetic pathways, possibly involving hybridization and gene flow between species. researchgate.netscribd.com

Research on Isolation from Fungi and Other Natural Sources

Metabolic Pathways and Turnover Studies of this compound

Metabolic pathways are linked series of chemical reactions within a cell, catalyzed by enzymes, that result in the synthesis or breakdown of molecules known as metabolites. wikipedia.org The rate of metabolite flow and transformation through these pathways is referred to as turnover, a crucial aspect for maintaining homeostasis and responding to environmental stimuli. wikipedia.org For plant secondary metabolites like this compound, these pathways govern its production, transport, and degradation, which are fundamental to its chemoecological role.

This compound is a naturally occurring pyrrolizidine alkaloid (PA), a class of compounds known for their role in plant defense. smolecule.comresearchgate.net The metabolic pathway for this compound, like other PAs, is complex and involves the convergence of primary and secondary metabolism. The biosynthesis can be understood as two distinct processes: the formation of a core bicyclic amino alcohol structure, known as the necine base, and its subsequent esterification with one or more necic acids.

Research into the biosynthesis of the necine base has utilized radiolabelling experiments to trace the incorporation of primary metabolites into the final alkaloid structure. These studies have provided definitive evidence for the precursors involved. Early theories were substantiated by feeding experiments where labeled compounds were administered to PA-producing plants, such as those in the Senecio genus. gla.ac.uk The subsequent isolation and degradation of the alkaloids revealed the location of the radioactive labels, thereby mapping their origin. gla.ac.uk

Key findings from these tracer studies have established that the necine base is derived from amino acids. Specifically, feeding studies with radiolabelled putrescine and ornithine confirmed their roles as foundational precursors in the biosynthesis of the pyrrolizidine ring system. gla.ac.ukcore.ac.uk

| Precursor Fed | Isotope | Finding | Reference |

|---|---|---|---|

| Ornithine | 14C | Demonstrated to be a precursor for the necine base of pyrrolizidine alkaloids. gla.ac.uk | gla.ac.uk |

| Putrescine | 14C | Confirmed as a precursor, incorporated into the necine base structure in plants and root cultures. core.ac.uk | core.ac.uk |

The turnover of this compound within a plant involves its transport, accumulation, and eventual degradation. In many PA-producing species, the primary site of synthesis is the roots. researchgate.net From there, the alkaloids are translocated through the phloem to various parts of the plant, especially to the sites of accumulation like the aerial parts, where they serve a defensive function against herbivores. researchgate.net The ratio of the alkaloid free base to its N-oxide form can vary significantly between different plant organs; for instance, N-oxides often predominate in the green parts of the plant. core.ac.uk

The metabolic breakdown of this compound is also a component of its turnover. Chemical reactions such as hydrolysis can cleave the ester bonds, yielding the necine base and necic acid. This process can be a significant step in the detoxification of the alkaloid within biological systems. smolecule.com Additionally, the compound can be oxidized to form pyrrolic metabolites, which may possess different biological activities than the parent alkaloid. smolecule.com

| Process | Description | Significance | Reference |

|---|---|---|---|

| Phloem Transport | Movement of the alkaloid from the site of synthesis (roots) to other plant tissues. researchgate.net | Distribution for defense and accumulation in specific organs. researchgate.net | researchgate.net |

| Hydrolysis | Cleavage of the ester bond to yield non-toxic or less toxic metabolites. smolecule.com | A potential detoxification mechanism in biological systems. smolecule.com | smolecule.com |

| Oxidation | Oxidation of the molecule to form pyrrolic metabolites. smolecule.com | Can alter the biological activity of the compound. smolecule.com | smolecule.com |

Chemical Synthesis and Analog Design Strategies for Hygrophylline

General Total Synthesis Approaches Applicable to Complex Alkaloids

The total synthesis of a complex natural product like Hygrophylline would be a significant undertaking in organic chemistry. The general aim of total synthesis is to construct complex molecules from simpler, commercially available precursors. nih.govuniurb.it

Enantioselective Synthesis Methodologies

Many biologically active natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity. sigmaaldrich.comlibretexts.org Enantioselective synthesis, or asymmetric synthesis, is the process of selectively producing one enantiomer of a chiral molecule. rsc.org For a molecule like this compound, which has multiple chiral centers, controlling the stereochemistry at each center is crucial. nih.gov

Common strategies for enantioselective synthesis include:

Chiral Catalysis: Using a chiral catalyst to create an asymmetric environment that favors the formation of one enantiomer over the other. sigmaaldrich.comorganic-chemistry.org

Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the starting material to direct the stereochemical outcome of a reaction. nih.gov

Chiral Pool Synthesis: Starting with a readily available, inexpensive chiral molecule from nature (like an amino acid or sugar) and using it as a building block. rsc.org

Given the multiple stereocenters in this compound, any successful total synthesis would almost certainly require the application of one or more of these enantioselective strategies. nih.gov

Convergent and Linear Synthetic Strategies

There are two primary strategies for assembling a complex target molecule: linear and convergent synthesis. rsc.orgslideshare.net

For a complex molecule like this compound, a convergent approach would likely be more efficient. This would involve the separate synthesis of the necine base (the bicyclic core) and the necic acid side-chain, followed by their coupling. jcsp.org.pk

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential reactions starting from a single precursor. uniurb.itrsc.org | Straightforward planning. | Overall yield decreases significantly with each step. uniurb.it |

| Convergent Synthesis | Independent synthesis of fragments, followed by coupling. rsc.orgscholarsresearchlibrary.com | Higher overall yield, greater efficiency. uniurb.itrsc.org | Requires more complex planning and fragment compatibility. |

Novel Synthetic Route Development and Optimization

Modern approaches to route development often employ computer-assisted synthesis planning (CASP) tools to identify potential retrosynthetic disconnections and novel pathways. synthiaonline.comiiserpune.ac.in Furthermore, the development of novel reactions, such as new catalytic methods or flow chemistry processes, can significantly streamline a synthesis. gla.ac.uknih.govscirp.org

General Principles for the Synthesis of Analogues and Derivatives

The synthesis of analogues—molecules with a similar structure to the parent compound—is crucial for studying structure-activity relationships (SAR) and developing new therapeutic agents. caltech.edu

Design Principles for Structural Modification and Diversification

The design of analogues is guided by understanding which parts of the molecule are essential for its activity. For a pyrrolizidine (B1209537) alkaloid like this compound, modifications could be made to:

The necine base to alter its stereochemistry or ring structure.

The necic acid side-chain by changing its length, branching, or functional groups.

The ester linkage connecting the two parts.

A common strategy is divergent synthesis , where a common intermediate is used to generate a library of related compounds. caltech.edunih.gov This allows for systematic exploration of how different structural features affect biological activity. Computational modeling can also be used to design derivatives with improved properties. sigmaaldrich.com

Synthetic Methodologies for Derivatization

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. libretexts.org This is often done to enhance analytical detection or to create analogues. sigmaaldrich.comddtjournal.com Common derivatization reactions include:

Alkylation: Adding an alkyl group. libretexts.org

Acylation: Adding an acyl group. libretexts.org

Silylation: Adding a silyl (B83357) group, often to protect or increase the volatility of alcohols or amines. sigmaaldrich.com

For this compound, derivatization could involve reactions at its hydroxyl groups. smolecule.com For example, esterification or etherification of these groups would produce a range of analogues for biological testing. The specific reagents and conditions would be chosen based on the desired modification and the need to avoid unwanted side reactions elsewhere in the molecule. nih.gov

Semisynthetic and Biotransformation Approaches to this compound Analogues

Semisynthetic and biotransformation strategies offer powerful avenues for the structural modification of natural products like this compound, a pyrrolizidine alkaloid. These approaches leverage the existing chemical scaffold of the natural product, which is often complex and challenging to construct through total synthesis, to create novel analogues with potentially improved or altered biological activities.

Semisynthetic Approaches

Semisynthesis involves the chemical modification of a natural product isolated from its source. mdpi.com For pyrrolizidine alkaloids, a common strategy involves the derivatization of the necine base or modifications of the ester side chains. While specific semisynthetic studies on this compound are not extensively detailed in the current literature, research on related pyrrolizidine alkaloids provides a framework for potential strategies. A comprehensive review of semisynthetic derivatives of pyrrolizidine alkaloids has been previously published. core.ac.uk

One common approach is the preparation of quaternary derivatives. For instance, previous work has involved the reaction of pyrrolizidine alkaloids with alkyl halides to produce semisynthetic quaternary pyrrolizidine derivatives. core.ac.uk These modifications can significantly alter the molecule's properties and biological activity. core.ac.uk

The isolation of this compound has been documented from various plant sources, such as Senecio hygrophyllus. core.ac.uk The availability of the natural product is a prerequisite for any semisynthetic modification. The work by Johnson and colleagues highlighted that the yield of pyrrolizidine alkaloids can vary significantly depending on the plant's location and growing conditions. core.ac.uk

A PhD thesis by an unspecified author outlines the synthesis of analogues of synthanecine A, a simpler pyrrolizidine alkaloid, which showcases the chemical strategies that could be applied to more complex structures like this compound. core.ac.uk The synthesis of these analogues often starts from readily available chiral precursors. core.ac.uk

Biotransformation Approaches

Biotransformation utilizes biological systems, such as microorganisms or isolated enzymes, to perform chemical modifications on a substrate. This method can offer high selectivity and the ability to perform reactions that are difficult to achieve through conventional chemistry.

The metabolism of this compound has been a subject of study, particularly in the context of its toxicity. It is known that this compound can be converted to pyrrolic metabolites in vitro. who.int These metabolites are chemically different from the pyrroles of toxic alkaloids and are considered non-reactive and non-toxic. who.int This metabolic pathway, while primarily studied for its toxicological implications, represents a form of biotransformation. Understanding these natural metabolic routes could potentially be harnessed to produce specific, non-toxic analogues of this compound.

While the use of biotransformation for the deliberate production of this compound analogues is not well-documented, the general principles of this approach are well-established for other alkaloids. This would typically involve screening a panel of microorganisms or enzymes for their ability to modify the this compound structure in a desired manner, such as through hydroxylation, glycosylation, or other reactions.

Chemical Biology Probes and Tagged this compound Constructs

Chemical biology probes are essential tools for dissecting the molecular mechanisms of action of bioactive compounds. These probes are typically derivatives of the parent molecule that have been modified to include a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) moiety, or a photo-crosslinking group) or a reactive group for target identification. The development of such probes for this compound would be invaluable for identifying its cellular targets and understanding its biological effects.

Chemical Biology Probes

The design of chemical probes requires a careful balance between maintaining the biological activity of the parent compound and incorporating a functional handle. A deep understanding of the structure-activity relationship (SAR) of this compound would be crucial for identifying positions on the molecule where a linker and tag could be attached without disrupting its interaction with its biological target(s).

Currently, there is a lack of published research detailing the development and application of chemical biology probes specifically derived from this compound. However, the general strategies for creating such probes are well-established. researchgate.net These often involve the synthesis of an analogue with a functional group, such as an alkyne or azide, that can be used for "click" chemistry to attach a variety of reporter tags.

Tagged this compound Constructs

Tagged constructs of this compound would enable a range of experimental applications. For example, a fluorescently tagged this compound could be used to visualize its subcellular localization through microscopy. A biotin-tagged version could be employed in affinity purification-mass spectrometry (AP-MS) experiments to pull down and identify its protein binding partners.

The synthesis of tagged molecules often involves a "tagging" strategy where a functional group is incorporated into the molecule to allow for the attachment of a desired tag. nih.gov While specific examples for this compound are not available, the synthesis of tagged derivatives of other complex natural products has been successfully achieved. nih.gov A versatile "synthesis tag" (SynTag) has been developed to aid in the chemical synthesis of challenging peptides and proteins, showcasing the type of innovative chemical strategies that could be adapted for natural product modification. nih.gov

The development of tagged this compound constructs would represent a significant advancement in the study of this natural product, enabling a deeper understanding of its mechanism of action and its potential as a pharmacological agent.

Molecular and Cellular Mechanisms of Action Research for Hygrophylline

Elucidation of Molecular Target Interactions

Identification of Specific Proteins and Enzymes as Targets

Studies have identified phosphodiesterase as a key enzyme target for hygrophylline. ontosight.ai This interaction is central to its observed pharmacological effects. Additionally, like other ester-containing compounds, this compound is subject to metabolism by esterases, which represents a detoxification pathway. core.ac.uk The metabolism of pyrrolizidine (B1209537) alkaloids in general also involves hepatic microsomal oxidase enzymes, which convert them into pyrrolic derivatives. gla.ac.uk

| Identified Molecular Target | Proposed Role in this compound Interaction | Source |

| Phosphodiesterase (PDE) | Inhibition by this compound, leading to downstream signaling effects. | ontosight.ai |

| Esterases | Hydrolysis of this compound's ester groups, contributing to detoxification. | core.ac.uk |

| Hepatic Microsomal Oxidases | General metabolic conversion of pyrrolizidine alkaloids to pyrrolic metabolites. | gla.ac.uk |

Receptor Binding and Ligand-Target Dynamics Investigations

Detailed investigations using methods like receptor binding assays, which quantify the interaction of a ligand with a specific receptor, have not been extensively published for this compound. labome.comnoaa.govnumberanalytics.com Such assays are crucial for determining binding affinity (Ki) and receptor density, and can be performed using various techniques, including those with radiolabeled or fluorescent ligands. labome.comnih.gov Understanding the dynamics of how this compound binds to its targets, including the conformational changes and thermodynamics involved, remains an area for future research.

Investigation of Cellular Pathway Modulation

Following molecular interactions, the effects of this compound are propagated through the modulation of intracellular signaling pathways and the perturbation of essential cellular processes.

Signal Transduction Pathway Analysis

The most clearly defined mechanism for this compound involves the cyclic adenosine (B11128) monophosphate (cAMP) signal transduction pathway . ontosight.ai By inhibiting phosphodiesterase, the enzyme responsible for breaking down cAMP, this compound leads to an increase in intracellular cAMP levels. ontosight.ai This elevation in cAMP, a ubiquitous second messenger, activates downstream proteins such as protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to a cellular response. ontosight.aiyoutube.com This mechanism is the basis for the bronchodilator effects attributed to this compound, as increased cAMP in airway smooth muscle cells leads to their relaxation. ontosight.ai

Cellular Process Perturbations (e.g., cell cycle dynamics, protein modification profiles)

Pyrrolizidine alkaloids are well-known for their powerful antimitotic action, which disrupts the normal process of cell division. inchem.org This effect is a significant perturbation of cellular processes and is thought to be caused by the pyrrolic metabolites of the alkaloids. inchem.org In laboratory studies, this antimitotic effect has been observed to cause the enlargement of hepatocytes, a condition known as megalocytosis. inchem.org

A notable point of discussion for this compound is its toxicity profile. Several sources classify it as a non-toxic pyrrolizidine alkaloid whose pyrrolic metabolites are also non-reactive and non-toxic, distinguishing it from many other hepatotoxic PAs. inchem.orgwho.int However, other reports describe it as having relatively low toxicity and even potential hepatoprotective properties. smolecule.com

For the broader class of toxic PAs, the mechanism of action involves their metabolic activation to pyrrolic esters. These metabolites are alkylating agents that can form covalent bonds with biological macromolecules, leading to DNA-protein and interstrand DNA cross-linking. gla.ac.ukwikipedia.org This cross-linking interferes with DNA replication and transcription, which can trigger cell cycle arrest and apoptosis. wikipedia.orgfiveable.mefrontiersin.org While the metabolites of this compound are reported to be non-reactive, this general mechanism for the PA class provides important context. inchem.org

| Cellular Process | Observed or Potential Perturbation by this compound/PAs | Source |

| Cell Division (Mitosis) | Potent antimitotic action, leading to enlarged hepatocytes (megalocytosis). | inchem.org |

| Cell Cycle | Induction of cell cycle arrest is a known mechanism for cytotoxic PAs. | fiveable.mefrontiersin.org |

| Macromolecule Integrity | DNA and protein cross-linking by reactive metabolites of toxic PAs. | gla.ac.ukwikipedia.org |

| Cell Viability | Reports vary from non-toxic to low toxicity with potential antimicrobial and hepatoprotective effects. | inchem.orgwho.intsmolecule.com |

Mechanistic Insights from In Vitro Biochemical and Cell-Based Studies

In vitro studies provide a controlled environment to dissect the specific biological activities of a compound. For this compound, such studies have suggested several biological effects. It has been reported to possess antimicrobial and potential hepatoprotective properties. smolecule.com Furthermore, some research suggests it may have antioxidant activity. biocrick.com

Cell-based assays have been fundamental in understanding the effects of the broader PA class. For instance, the antimitotic effect of PAs has been demonstrated in in vitro cultures of human fetal liver cells, which become enlarged upon exposure, indicating a direct impact on cell cycle regulation. inchem.org Studies on other alkaloids have utilized a range of cell-based assays to quantify effects like cytotoxicity (e.g., CCK-8 assay) and apoptosis induction (e.g., Annexin-V/PI staining), providing a methodological framework for further investigation of this compound. biocrick.comnih.gov The potential for this compound to be used as a natural pesticide or fungicide is also being explored, likely through in vitro screening against various pathogens. smolecule.com

Structure Activity Relationship Sar and Computational Studies of Hygrophylline

Experimental Structure-Activity Relationship Studies

The exploration of the structure-activity relationship (SAR) of hygrophylline, a pyrrolizidine (B1209537) alkaloid, and its analogues is crucial for understanding how its chemical structure influences its biological effects. studysmarter.co.uk These studies involve the systematic modification of the this compound molecule and the subsequent evaluation of the biological activities of the resulting analogues.

Design and Synthesis of SAR Libraries for this compound Analogues

The design and synthesis of SAR libraries for this compound analogues focus on creating a diverse set of molecules with targeted structural modifications. This process allows researchers to investigate the impact of various functional groups and structural features on the compound's biological activity. researchgate.netnih.gov

The synthesis of this compound analogues often starts with the isolation of a parent pyrrolizidine alkaloid, such as rosmarinine (B1680723), which can be chemically converted to other alkaloids. For instance, rosmarinine can be transformed into senecionine, a toxic alkaloid, by eliminating a hydroxyl group to create a double bond. core.ac.uk The synthesis of novel analogues may also involve the creation of synthetic necine bases, like synthanecine A, and their esterification with different necic acids. core.ac.uk

A key strategy in designing these libraries is to modify specific parts of the this compound molecule, such as the necine base or the esterifying acids. For example, a series of macrocyclic diesters was prepared from an optically active diol derived from 4-hydroxy-L-proline to study structure-biological activity relationships. gla.ac.uk Another approach involves creating truncated analogues, where parts of the molecule, like the furanose ring in hygromycin A (a related aminocyclitol antibiotic), are replaced with other substituents to assess their impact on activity. nih.gov

The following table provides examples of synthetic approaches for creating this compound analogues:

| Starting Material | Synthetic Transformation | Resulting Analogue Type | Purpose of Synthesis |

| Rosmarinine | Elimination of hydroxyl group | Senecionine | Investigate the role of the 1,2-double bond in toxicity. core.ac.uk |

| 4-hydroxy-L-proline derivative | Preparation of macrocyclic diesters | Macrocyclic diester analogues | Study structure-biological activity relationships. gla.ac.uk |

| Hygromycin A | Replacement of furanose ring with a 2-fluoro-2-cyclopropylethyl substituent | Truncated hygromycin A analogue (CE-156811) | Evaluate activity against multidrug-resistant bacteria. nih.gov |

| (S)-malic acid or D-aspartic acid | Synthesis of one enantiomer of synthanecine A | Enantiomerically pure synthanecine A | Prepare a closer analogue to naturally occurring pyrrolizidine alkaloids for anti-tumour activity investigation. core.ac.uk |

Correlation of Structural Features with Biological Activity Profiles

Correlating the specific structural features of this compound analogues with their biological activity is the primary goal of SAR studies. nih.govnih.gov These investigations have revealed critical determinants of the biological effects of pyrrolizidine alkaloids.

A crucial structural feature for the hepatotoxic action of many pyrrolizidine alkaloids is the presence of a double bond in the 1,2-position of the necine base. core.ac.uk This feature allows for metabolic activation in the liver to form pyrrolic metabolites, which are the ultimate toxic agents. core.ac.uk Alkaloids with saturated necine bases, such as this compound and rosmarinine, are generally considered less toxic. gla.ac.uk

The nature of the esterifying acids also plays a significant role. Hindered ester groups tend to increase liver toxicity. core.ac.uk The rate of enzymatic hydrolysis of these esters is a key factor; for example, studies on retronecine (B1221780) diesters have shown that the structure of the alkyl group of the acid significantly affects the hydrolysis rate. core.ac.uk

The table below summarizes the correlation between structural features and biological activity in pyrrolizidine alkaloids and their analogues:

| Structural Feature | Effect on Biological Activity | Example Compound(s) |

| 1,2-double bond in necine base | Essential for hepatotoxicity | Senecionine core.ac.uk |

| Saturated necine base | Reduced toxicity | This compound, Rosmarinine gla.ac.uk |

| Hindered ester groups | Increased liver toxicity | Monocrotaline core.ac.uk |

| Replacement of furanose ring in Hygromycin A | Potent antibacterial activity | CE-156811 nih.gov |

Computational and Theoretical Structure-Activity Relationship (QSAR)

Computational and theoretical methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide powerful tools for understanding and predicting the biological activity of compounds like this compound based on their chemical structure. jocpr.comlongdom.org

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. openaccessjournals.comchemrxiv.org This method helps in understanding the binding mode and the intermolecular interactions that stabilize the ligand-receptor complex. academie-sciences.frnih.gov The process involves sampling different conformations of the ligand within the active site of the protein and then ranking these conformations using a scoring function. nih.gov

For pyrrolizidine alkaloids, molecular docking can be employed to investigate their interactions with target enzymes, such as those in the liver responsible for their metabolic activation. nih.gov By modeling the binding of this compound and its analogues to a protein's active site, researchers can identify key amino acid residues involved in the interaction. researchgate.net This information is invaluable for designing new analogues with improved or altered biological activity. youtube.com The combination of molecular docking with more accurate but computationally expensive methods like molecular dynamics simulations can provide a more reliable picture of the protein-ligand interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org This is achieved by correlating physicochemical or structural descriptors of the molecules with their measured activity. jocpr.com A typical QSAR model takes the form of an equation: Activity = f(descriptors). wikipedia.org

The development of a QSAR model involves several steps:

Data Set Preparation : A set of molecules with known biological activities is compiled. mdpi.com For this compound, this would involve a series of its analogues.

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. longdom.org

Model Building : Statistical methods, such as multiple linear regression (MLR), are used to build a model that best correlates the descriptors with the biological activity. mdpi.comnih.gov

Validation : The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and external validation with an independent dataset. nih.govcrpsonline.com

A successfully validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or less toxic this compound analogues. nih.gov The descriptors included in the final QSAR model can also provide insights into the structural features that are most important for the observed biological activity. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and biomolecular systems over time. nih.govnih.gov By simulating the movements of atoms in a molecule like this compound, MD can provide detailed information about its conformational flexibility and how it interacts with its environment, such as a solvent or a protein binding site. mdpi.complos.org

Conformational analysis, often performed in conjunction with MD simulations, involves identifying the stable three-dimensional structures (conformations) that a molecule can adopt. nih.govmdpi.com For a flexible molecule like this compound, understanding its preferred conformations is crucial, as the biological activity often depends on the molecule adopting a specific shape to bind to its target. rsc.orgmdpi.com

MD simulations can be used to:

Refine the structures of ligand-protein complexes obtained from molecular docking. nih.gov

Calculate the binding free energy between a ligand and a protein, providing a more accurate estimate of binding affinity. mdpi.com

Investigate the conformational changes that occur in a protein upon ligand binding. rsc.org

Predict the assembly structures of molecules. rsc.org

By providing a dynamic and detailed view at the atomic level, MD simulations and conformational analysis complement experimental SAR studies and contribute to a more complete understanding of the structure-activity relationships of this compound and its analogues. nih.gov

In Silico Screening and Virtual Ligand Design for this compound Scaffolds

A comprehensive search of scientific literature and databases did not yield specific studies on in silico screening or virtual ligand design focused solely on this compound scaffolds. Computational drug discovery often employs techniques like virtual screening to identify potential drug candidates from large libraries of compounds. mdpi.commedchemexpress.comscielo.br This process can be either structure-based, relying on the three-dimensional structure of a target protein, or ligand-based, using the information from molecules known to be active. mdpi.comscielo.br

Similarly, virtual ligand design and scaffold hopping are computational methods used to create novel molecules with desired biological activities by modifying existing chemical structures. biosolveit.denih.gov These approaches are instrumental in modern drug development.

Although general computational methods for drug design are well-established, their specific application to the this compound scaffold for the purpose of virtual screening and ligand design is not documented in the available research. Further research would be necessary to explore the potential of the this compound scaffold in these computational drug discovery endeavors.

Advanced Analytical Methodologies in Hygrophylline Research

Spectroscopic Techniques for Structural Elucidation and Analysis

Spectroscopy is a cornerstone of molecular structure analysis, providing detailed insights into the atomic composition, bonding, and three-dimensional arrangement of compounds. numberanalytics.com For a molecule like hygrophylline, a combination of several spectroscopic methods is typically employed to gather complementary data, leading to a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. numberanalytics.comnih.gov It provides information on the structure and dynamics of molecules at an atomic level. numberanalytics.com The analysis of NMR spectra reveals the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C) within the this compound molecule. frontiersin.org

Initial characterization begins with one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR. However, due to the complexity of the this compound structure, unambiguous assignment requires advanced two-dimensional (2D) NMR techniques. d-nb.info Experiments like Correlation Spectroscopy (COSY) are used to identify proton-proton spin couplings, revealing which protons are bonded to adjacent carbons. emerypharma.com Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Correlation (HSQC), correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. d-nb.infonanalysis.com These HMBC correlations are crucial for piecing together the molecular skeleton, including the ester linkages between the necine base and the necic acids, which is a characteristic feature of this compound. Modern pulse sequences and higher field magnets have significantly enhanced sensitivity, allowing for the analysis of smaller sample quantities. nih.gov

Table 1: Application of NMR Techniques in this compound Structural Elucidation

| NMR Experiment | Type of Information Provided for this compound | Relevance to Structure |

| ¹H NMR | Provides chemical shift, integration, and coupling constants for all proton nuclei. emerypharma.com | Reveals the number and type of protons (e.g., olefinic, methine, methylene) and their immediate electronic environment. |

| ¹³C NMR | Provides the chemical shift for each carbon atom in the molecule. mdpi.com | Determines the number of unique carbons and indicates their functional type (e.g., carbonyl, olefinic, aliphatic). |

| COSY | Shows correlations between protons that are spin-spin coupled (typically through 2-3 bonds). emerypharma.com | Helps establish proton connectivity within individual structural fragments, such as the necine base and the necic acid moieties. |

| HSQC / HMQC | Correlates each proton with the carbon atom to which it is directly attached. nanalysis.com | Assigns specific protons to their corresponding carbons, building the C-H framework of the molecule. |

| HMBC | Shows correlations between protons and carbons over longer ranges (2-3 bonds). nih.gov | Crucial for connecting disparate structural fragments, particularly across the ester carbonyl group, linking the necine base to the acid portion. |

| NOESY | Identifies protons that are close in space, irrespective of their bonding connectivity. mdpi.com | Provides critical information about the relative stereochemistry and conformation of the this compound molecule. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. premierbiosoft.com It is fundamental for determining the molecular weight of this compound and confirming its elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the detection and identification of this compound within complex plant extracts. saiflucknow.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of the elemental formula of the molecular ion, distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. unt.edu In an LC-MS/MS experiment, the this compound molecular ion is selected and then fragmented through collision with an inert gas. saiflucknow.org The resulting fragmentation pattern acts as a molecular fingerprint, providing detailed structural information about the different components of the molecule, such as the necine base and the esterifying acids. unt.eduresearchgate.net This fragmentation data is critical for confirming the identity of known pyrrolizidine (B1209537) alkaloids and for characterizing new, related structures.

Table 2: Role of Mass Spectrometry in this compound Analysis

| MS Technique | Type of Information Provided for this compound | Significance in Research |

| LC-MS | Provides the molecular weight of the compound eluting from the HPLC column. saiflucknow.org | Confirms the presence of a compound with the expected molecular mass of this compound in a sample matrix. |

| HRMS | Determines the exact mass of the molecular ion with high precision. | Allows for the unambiguous calculation of the elemental formula (e.g., CₓHᵧNₐOₑ). |

| LC-MS/MS | Generates a specific fragmentation pattern from the parent molecular ion. researchgate.net | Provides structural confirmation by matching fragment ions to known substructures of the this compound molecule, such as the pyrrolizidine core. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are older but still valuable techniques that provide information about the functional groups and electronic systems within a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. clu-in.org The absorption frequencies are characteristic of specific functional groups. mi-6.co.jp For this compound, IR spectroscopy can readily confirm the presence of key functionalities such as hydroxyl (-OH) groups, ester carbonyl (C=O) groups, and carbon-carbon double bonds (C=C), which are all present in its structure. sci-hub.se

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores (light-absorbing parts) of a molecule. msu.edu In pyrrolizidine alkaloids like this compound, the UV spectrum is primarily dictated by the unsaturated necine base and any conjugated systems within the esterifying acids, providing useful, albeit less specific, structural information. msu.edu

Table 3: Functional Group and Chromophore Analysis of this compound

| Spectroscopy | This compound Feature Detected | Typical Spectral Region |

| Infrared (IR) | O-H stretching (hydroxyl groups) | ~3500-3200 cm⁻¹ (broad) |

| C=O stretching (ester group) | ~1750-1735 cm⁻¹ (strong) | |

| C=C stretching (alkene) | ~1680-1640 cm⁻¹ (variable) | |

| UV-Visible | n→π* and π→π* electronic transitions | ~200-400 nm |

This compound is a chiral molecule, meaning it possesses stereocenters and is not superimposable on its mirror image. Chiroptical techniques are essential for studying the three-dimensional structure, or stereochemistry, of such compounds.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with the wavelength of light. wikipedia.orgscribd.com Both techniques are extremely sensitive to the spatial arrangement of atoms around a chromophore. The resulting CD or ORD spectrum, often referred to as a Cotton effect, can be used to determine the absolute configuration of the stereocenters within the this compound molecule by comparing experimental data with that of known compounds or with quantum chemical calculations. wikipedia.org

Table 4: Stereochemical Analysis via Chiroptical Spectroscopy

| Technique | Measurement Principle | Application to this compound |

| Circular Dichroism (CD) | Differential absorption of left vs. right circularly polarized light. jascoinc.com | Determination of absolute configuration of chiral centers by analyzing the sign and magnitude of the Cotton effect. reed.edu |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation as a function of wavelength. wikipedia.org | Complements CD data for assigning absolute stereochemistry and studying conformational properties in solution. slideshare.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Chromatographic Separation and Purification Methodologies

Given that this compound is typically found in complex mixtures with other alkaloids and plant metabolites, effective separation and purification are critical prerequisites for its structural elucidation and further study. smolecule.com Chromatography is the primary technique used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of natural products. tanta.edu.eg It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). chromtech.com

For the isolation of pyrrolizidine alkaloids like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. tanta.edu.eg In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). More polar alkaloids elute earlier, while less polar ones are retained longer. The development of smaller particle sizes in columns (as in Ultra-High Performance Liquid Chromatography, UHPLC) has led to significantly improved resolution and faster analysis times. chromtech.com For separating highly polar alkaloids or different N-oxide forms, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative, as it uses a polar stationary phase with a less polar mobile phase. sigmaaldrich.com Preparative HPLC is used to isolate this compound in sufficient quantities and purity for comprehensive spectroscopic analysis like NMR.

Table 5: HPLC Methods for this compound Analysis and Purification

| HPLC Mode | Stationary Phase Polarity | Mobile Phase Polarity | Primary Application for this compound |

| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18) | Polar | General purpose separation and purification from plant extracts; quantification. |

| Normal-Phase (NP-HPLC) | Polar (e.g., silica) | Non-polar | Separation of isomers; less common due to solvent limitations. tanta.edu.eg |

| Hydrophilic Interaction (HILIC) | Polar | Relatively Non-polar | Separation of highly polar compounds, such as this compound N-oxide, from the free base. sigmaaldrich.com |

Gas Chromatography (GC) and Hyphenated Techniques

Gas Chromatography (GC) is a fundamental analytical technique used for separating and analyzing volatile and semi-volatile compounds. For pyrrolizidine alkaloids like this compound, which can be volatilized, often after a derivatization step, GC offers high resolution and sensitivity. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. innovatechlabs.com

Hyphenation in this context refers to the direct coupling of GC with a detection system, most notably a mass spectrometer (MS), a technique known as GC-MS. eag.com GC-MS combines the powerful separation capabilities of GC with the mass analysis capabilities of MS, providing not only retention time data but also mass spectra for each separated component. eag.com This combination is a cornerstone in the analysis of pyrrolizidine alkaloids. inchem.org

In the context of this compound research, GC-MS is employed for:

Identification: By comparing the obtained mass spectrum of an unknown compound with a library of known spectra (like the NIST library) or with an authentic standard of this compound, a confident identification can be made. The fragmentation pattern is a unique fingerprint of the molecule. eag.com

Quantification: By running standards of known concentration, a calibration curve can be created to determine the concentration of this compound in a sample.

Screening: GC-MS is used to screen plant extracts, such as those from Senecio species, for the presence of various pyrrolizidine alkaloids, including this compound. inchem.orgdntb.gov.ua

The typical GC-MS analysis involves volatilizing the sample in an injection port, separating the components on a capillary column (e.g., a non-polar or medium-polarity column), and then detecting the eluted compounds with a mass spectrometer. biomedpharmajournal.org The mass spectrometer fragments the molecules through electron impact, and the resulting fragments are analyzed to produce a mass spectrum. eag.com

| Parameter | Description | Common Setting/Type |

|---|---|---|

| Injection Mode | Method of introducing the sample into the GC. | Split/Splitless |

| Column Type | The stationary phase used for separation. | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-1ms) |

| Carrier Gas | Inert gas to move the sample through the column. | Helium or Hydrogen |

| Oven Program | Temperature gradient to elute compounds. | Initial temp ~100-150°C, ramped to ~280-300°C |

| Ionization Mode | Method of creating ions in the mass spectrometer. | Electron Impact (EI) |

| Mass Analyzer | Separates ions based on mass-to-charge ratio. | Quadrupole |

Preparative Chromatography for Research-Scale Isolation

While analytical chromatography aims to identify and quantify substances in a sample, preparative chromatography focuses on isolating and purifying a specific compound for further use. youtube.com For this compound research, obtaining a pure sample is essential for toxicological studies, for use as an analytical standard, and for detailed structural elucidation experiments like Nuclear Magnetic Resonance (NMR) spectroscopy.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most common method for isolating pyrrolizidine alkaloids like this compound from crude plant extracts. inchem.org The principle is the same as analytical HPLC, but it is scaled up to handle larger quantities of material. youtube.com

Key differences and features of preparative chromatography include:

Larger Columns: Columns have a much larger internal diameter and length to accommodate higher sample loads.

Higher Flow Rates: The mobile phase is pumped at significantly higher flow rates.

Fraction Collection: A key component of a preparative system is the fraction collector, an automated device that collects the column effluent in separate tubes or vials over time. youtube.com This allows for the specific collection of the peak corresponding to this compound as it elutes from the detector.

The process typically involves an initial extraction of the plant material, followed by one or more chromatographic steps to purify the target compound. The fractions collected from the preparative HPLC are then analyzed for purity, and those containing the pure compound are combined. The solvent is then evaporated to yield the isolated this compound.

Integrated and Advanced Hyphenated Analytical Techniques

To tackle the challenges of analyzing complex natural product extracts, more advanced hyphenated techniques are often employed. These methods provide a wealth of information, often from a single analysis, facilitating rapid identification and characterization. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become indispensable in modern analytical laboratories for its high sensitivity and specificity. nih.govmeasurlabs.com It combines liquid chromatography with a tandem mass spectrometer (often a triple quadrupole or Q-TOF). eag.com

LC Separation: The sample is first separated using HPLC or UHPLC.

First Mass Analysis (MS1): As a compound (e.g., this compound) elutes from the column, it is ionized (e.g., by electrospray ionization, ESI) and the parent or precursor ion corresponding to its molecular weight is selected by the first mass analyzer.

Fragmentation: This selected ion is then fragmented in a collision cell.

Second Mass Analysis (MS2): The resulting fragment or product ions are analyzed by the second mass analyzer, creating a product ion spectrum. eag.com

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is extremely specific because it monitors a unique transition from a precursor ion to a product ion. This makes LC-MS/MS the gold standard for quantifying trace levels of compounds in complex matrices like biological fluids or food products. creative-proteomics.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This hyphenated technique directly couples an HPLC system with an NMR spectrometer. chromatographytoday.com It allows for the acquisition of NMR data on compounds as they are separated chromatographically. This is particularly powerful for structural elucidation, as NMR provides detailed information about the carbon-hydrogen framework of a molecule. chromatographytoday.com For a novel or unknown pyrrolizidine alkaloid, LC-NMR can provide crucial structural data without the need for prior isolation. The technique is non-destructive and can distinguish between isomers, which can be challenging for MS-based methods alone. chromatographytoday.com Often, LC-NMR is used in conjunction with mass spectrometry (LC-NMR-MS) to gain complementary structural and molecular weight information simultaneously. nih.gov

Crystallographic Analysis and Structural Biology Approaches

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.orglibretexts.org It provides unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is vital for a complex molecule like this compound with its multiple stereocenters. uni-bonn.de

The process involves several steps:

Crystallization: A highly purified sample of the compound must be grown into a single, high-quality crystal. For this compound, this was achieved by crystallization from acetone, yielding prisms. drugfuture.com

X-ray Diffraction: The crystal is mounted and exposed to a beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots with varying intensities. nih.gov

Data Analysis: By measuring the angles and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated.

Structure Elucidation: A molecular model is then fitted to the electron density map to determine the precise position of each atom in the molecule. nih.gov

The structure of this compound was determined by X-ray crystallography in 1985. drugfuture.comiucr.org This analysis definitively established its molecular formula as C₁₈H₂₇NO₆ and confirmed its complex macrocyclic diester structure, which is characteristic of many pyrrolizidine alkaloids. dntb.gov.uauni-bonn.deiucr.org X-ray diffraction studies are indispensable when a structure is novel or significantly different from known compounds, providing the foundational knowledge that underpins other analytical methods. uni-bonn.deresearchgate.net

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₂₇NO₆ | uni-bonn.dedrugfuture.com |

| Molecular Weight | 353.41 g/mol | drugfuture.com |

| Crystal System | (Details would be in the primary publication) | iucr.org |

| Publication | Acta Crystallographica C41, 395 (1985) | dntb.gov.uadrugfuture.com |

| Significance | Provided unequivocal determination of structure and stereochemistry. | uni-bonn.deresearchgate.net |

Future Directions and Research Challenges for Hygrophylline

Unexplored Biosynthetic and Metabolic Pathways of Hygrophylline

The complete biosynthetic pathway of this compound, like many other natural products, is not fully elucidated. nih.gov Metabolic pathways are a series of step-by-step biochemical reactions, catalyzed by enzymes, that convert molecules into final products. pressbooks.pubbioninja.com.auotago.ac.nz These pathways can be either anabolic (building complex molecules) or catabolic (breaking them down). pressbooks.pub Understanding the specific enzymes and intermediate molecules involved in the creation of this compound within plants is a significant research challenge.

Key research questions in this area include:

Identification of Precursor Molecules: While it is known that pyrrolizidine (B1209537) alkaloids are generally derived from amino acids, the specific initial building blocks and the subsequent series of enzymatic reactions for this compound are yet to be fully mapped out. mdpi.com

Characterization of Key Enzymes: Identifying and characterizing the specific enzymes, such as synthases and transferases, that catalyze the formation of the unique structural features of this compound is crucial. nih.gov

Regulatory Mechanisms: Investigating how the plant regulates the production of this compound, including the genetic and environmental factors that influence its concentration, will provide a more complete picture of its biological role. mdpi.com

Future research will likely involve a combination of techniques including isotopic labeling studies, transcriptomics to identify candidate genes, and heterologous expression of these genes in microorganisms to confirm their function. Elucidating these pathways could enable the biotechnological production of this compound and its analogs.

Advancements in Asymmetric Synthesis and Analog Generation Strategies

The development of efficient and stereoselective methods for the total synthesis of this compound is a significant goal in organic chemistry. Asymmetric catalysis, which uses chiral catalysts to produce a single enantiomer of a molecule, is a cornerstone of modern chemical synthesis. frontiersin.orgchiralpedia.com Recent years have seen remarkable progress in this field, including the development of organocatalysis, photoredox catalysis, and biocatalysis. frontiersin.orgnih.govsioc-journal.cn

Future strategies for this compound synthesis and the generation of new analogs will likely focus on:

Novel Catalytic Systems: Exploring new chiral catalysts, including transition metal complexes and organocatalysts, to achieve higher yields and enantioselectivity in the key bond-forming reactions. chiralpedia.commdpi.com

Flow Chemistry: Incorporating continuous flow systems can offer precise control over reaction conditions, potentially improving efficiency and scalability. frontiersin.org

Analog-Oriented Synthesis: Designing synthetic routes that are flexible enough to allow for the creation of a diverse library of this compound analogs with varied substitution patterns and stereochemistry. This will be crucial for structure-activity relationship (SAR) studies.

These advancements will not only provide access to larger quantities of this compound for biological testing but also enable the systematic exploration of its chemical space to identify derivatives with improved properties.

Novel Molecular Target Identification Approaches in Complex Biological Systems

A critical challenge in understanding the biological effects of this compound is the identification of its direct molecular targets within the cell. Traditional methods can be time-consuming and may not be suitable for all compounds. plos.orgnih.gov

Emerging and future approaches for target identification include:

Affinity-Based Methods: Techniques like affinity chromatography and stability of proteins from rates of oxidation (SPROX) can identify proteins that physically interact with a small molecule. nih.gov

Activity-Based Probes: Designing and using chemical probes that covalently link to their target proteins can facilitate their identification and purification. nih.gov

Computational Approaches: In silico methods, such as those offered by platforms like Genomes2Drugs and Standigm ASK™, can predict potential protein targets based on sequence homology, structural similarity, and analysis of large biological datasets. plos.orgstandigm.com

Genetic and Transcriptomic Methods: The Connectivity Map (CMap) concept connects genes, drugs, and diseases based on their gene-expression signatures, allowing for the inference of a compound's targets by comparing its transcriptional response to those of reference drugs. nih.gov

The integration of these diverse approaches will be key to comprehensively mapping the protein interaction landscape of this compound and uncovering its mechanisms of action.

Integration of Omics Data in Mechanistic Studies (e.g., Proteomics, Metabolomics)

To gain a holistic understanding of how this compound affects biological systems, it is essential to move beyond single-target analyses and embrace a systems-level perspective. The integration of multiple "omics" datasets, such as proteomics (the study of all proteins) and metabolomics (the study of all metabolites), can provide a comprehensive view of the cellular response to a compound. nih.gov

Future research will increasingly rely on:

Multi-Omics Data Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics to build a more complete picture of the biological perturbations caused by this compound. nih.govembopress.org

Causal Network Analysis: Using computational tools like COSMOS (Causal Oriented Search of Multi-Omics Space) to infer causal relationships between different molecular layers and generate mechanistic hypotheses. nih.govembopress.org

Pathway Analysis: Identifying the specific signaling and metabolic pathways that are significantly altered upon treatment with this compound to understand its functional consequences. standigm.com

This integrated approach will help to unravel the complex interplay of molecules and pathways that mediate the effects of this compound, moving from a list of potential targets to a functional understanding of its activity.

Enhancements in Computational Predictive Modeling for this compound Derivatives

Computational modeling has become an indispensable tool in modern drug discovery and chemical research. patheon.comnih.gov For this compound, predictive modeling can accelerate the design and evaluation of new derivatives with desired properties.

Key areas for advancement include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models that can predict the biological activity of new this compound analogs based on their chemical structure.

ADMET Prediction: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles. viridischem.comresearchgate.net

Deep Learning and AI: Employing advanced machine learning and artificial intelligence algorithms to analyze large datasets, identify complex patterns, and generate novel molecular structures with a higher probability of success. researchgate.netmit.edu

The continuous improvement of these predictive models, fueled by increasing computational power and more sophisticated algorithms, will streamline the process of optimizing this compound's structure for specific applications. patheon.com

Methodological Advancements in this compound Analytical Chemistry

Accurate and sensitive analytical methods are fundamental for all aspects of this compound research, from its detection in natural sources to its quantification in biological samples. acs.org

Future progress in the analytical chemistry of this compound will likely involve:

Greener Analytical Techniques: Developing more environmentally friendly methods that reduce the use of hazardous solvents and minimize waste, for instance, through the use of supercritical fluid chromatography or innovative sample preparation techniques like stir bar sorptive extraction. mdpi.comub.edu

Miniaturization and Portability: The development of smaller, portable analytical instruments, such as handheld mass spectrometers or microfluidic "lab-on-a-chip" devices, will enable rapid, on-site analysis. acs.org

Enhanced Spectroscopic and Spectrometric Methods: Advances in techniques like mass spectrometry, including the use of ion mobility separation, and spectroscopy will provide greater sensitivity and structural information, aiding in the identification and characterization of this compound and its metabolites. acs.orgrsc.org

Integration of AI and Chemometrics: The application of artificial intelligence and machine learning to analytical data can help to automate data analysis, improve signal-to-noise ratios, and extract more meaningful information from complex datasets. spectroscopyonline.com

These methodological advancements will provide more powerful tools for researchers to study this compound with greater precision, efficiency, and environmental sustainability.

Q & A

Q. How can conflicting data on this compound’s metabolic pathways be reconciled?

- Answer: Combine in vitro hepatocyte assays with in vivo tracer studies (e.g., ¹⁴C-labeled compounds). Use high-resolution MS to identify phase I/II metabolites. Cross-validate findings with CYP enzyme inhibition assays .

Methodological Guidance

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?

Q. How should researchers design controls to account for matrix effects in this compound quantification?

Q. What criteria determine the selection of in vivo models for this compound toxicity studies?

- Answer: Prioritize species with metabolic similarity to humans (e.g., rodents for acute toxicity, zebrafish for developmental studies). Adhere to ARRIVE guidelines for ethical reporting and statistical power analysis .

Q. How do researchers balance exploratory and confirmatory approaches in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.